molecular formula C27H18BrN3O2 B292674 [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone

[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone

Número de catálogo B292674
Peso molecular: 496.4 g/mol
Clave InChI: JDHDTZBBTINIFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of cytokines.

Mecanismo De Acción

[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of cytokines such as IL-12, IL-23, and IFN-α/β. By inhibiting TYK2, [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
In preclinical studies, [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. It has also been shown to have anti-tumor activity in preclinical studies. However, further research is needed to fully understand the biochemical and physiological effects of [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone is its selectivity for TYK2, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and experimental conditions used. Additionally, further studies are needed to determine the optimal dosing and administration schedule for [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone.

Direcciones Futuras

There are several potential future directions for research on [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone. One area of interest is its potential therapeutic applications in autoimmune diseases and cancer. Further studies are needed to determine the optimal dosing and administration schedule for [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone in these conditions. Additionally, there is a need for further research on the biochemical and physiological effects of [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone, as well as its potential side effects and interactions with other drugs. Finally, the development of new TYK2 inhibitors with improved potency and selectivity may lead to the discovery of more effective therapies for autoimmune diseases and cancer.

Métodos De Síntesis

The synthesis of [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone involves a series of chemical reactions, starting with the reaction of 4-bromoacetophenone with 2,3-dihydrofuran in the presence of a base to form an intermediate compound. This intermediate is then reacted with 3-pyridinylboronic acid in the presence of a palladium catalyst to form the desired product. The final step involves the reaction of the product with 8-amino-5,6-dihydrobenzo[h]furo[2,3-b]quinoline-9-carbaldehyde in the presence of a reducing agent.

Aplicaciones Científicas De Investigación

[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone has been studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. It has also been shown to have anti-tumor activity in preclinical studies.

Propiedades

Fórmula molecular

C27H18BrN3O2

Peso molecular

496.4 g/mol

Nombre IUPAC

(13-amino-11-pyridin-3-yl-15-oxa-17-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaen-14-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C27H18BrN3O2/c28-18-10-7-16(8-11-18)25(32)26-23(29)22-21(17-5-3-13-30-14-17)20-12-9-15-4-1-2-6-19(15)24(20)31-27(22)33-26/h1-8,10-11,13-14H,9,12,29H2

Clave InChI

JDHDTZBBTINIFG-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C31)N=C4C(=C2C5=CN=CC=C5)C(=C(O4)C(=O)C6=CC=C(C=C6)Br)N

SMILES canónico

C1CC2=C(C3=C(N=C2C4=CC=CC=C41)OC(=C3N)C(=O)C5=CC=C(C=C5)Br)C6=CN=CC=C6

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.